molecular formula C7H7BrN2O2 B13133109 6-Bromo-4-methoxynicotinamide

6-Bromo-4-methoxynicotinamide

Katalognummer: B13133109
Molekulargewicht: 231.05 g/mol
InChI-Schlüssel: NUNMKJUFIXRPCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-methoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the nicotinamide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxynicotinamide typically involves the bromination of 4-methoxynicotinamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 6th position. The reaction is usually performed in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of 4-methoxynicotinamide followed by its bromination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-4-methoxynicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions include substituted nicotinamide derivatives, oxidized or reduced forms of the compound, and biaryl compounds resulting from coupling reactions.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-methoxynicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting nicotinamide-related pathways.

    Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-methoxynicotinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-4-methoxynicotinamide is unique due to the combination of the bromine and methoxy groups on the nicotinamide ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H7BrN2O2

Molekulargewicht

231.05 g/mol

IUPAC-Name

6-bromo-4-methoxypyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-5-2-6(8)10-3-4(5)7(9)11/h2-3H,1H3,(H2,9,11)

InChI-Schlüssel

NUNMKJUFIXRPCV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC=C1C(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.